molecular formula C17H24N2O B4089038 1,3,3-trimethyl-N-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide

1,3,3-trimethyl-N-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide

Cat. No. B4089038
M. Wt: 272.4 g/mol
InChI Key: YPIMPQLYXBLNNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,3-trimethyl-N-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide, also known as WF-23, is a synthetic compound that belongs to the class of bicyclic amides. It was first synthesized in the 1980s and has since been studied for its potential applications in scientific research.

Scientific Research Applications

1,3,3-trimethyl-N-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective blocker of the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synapse. This property makes 1,3,3-trimethyl-N-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide a useful tool for studying the role of dopamine in various physiological and pathological processes.

Mechanism of Action

1,3,3-trimethyl-N-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide acts as a competitive inhibitor of DAT, binding to the same site as dopamine and preventing its reuptake. This leads to an increase in dopamine levels in the synapse, which can have various effects depending on the location and function of the dopamine receptors. In general, increased dopamine levels can lead to increased neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects
1,3,3-trimethyl-N-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide has been shown to have various biochemical and physiological effects, depending on the dose and duration of exposure. In general, it has been found to increase dopamine levels in the brain, leading to increased locomotor activity, reward-seeking behavior, and addiction-like behaviors. It has also been shown to have neuroprotective effects in certain models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

1,3,3-trimethyl-N-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide has several advantages for use in lab experiments. It is a selective DAT blocker, meaning it has minimal effects on other neurotransmitter systems. It is also relatively stable and can be easily synthesized in large quantities. However, it also has some limitations. It has a short half-life in vivo, meaning it may not be suitable for long-term studies. It also has low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 1,3,3-trimethyl-N-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease. It has also been suggested that 1,3,3-trimethyl-N-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide could be used to study the role of dopamine in addiction and reward-seeking behavior. Further research is needed to fully understand the biochemical and physiological effects of 1,3,3-trimethyl-N-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide and its potential applications in scientific research.

properties

IUPAC Name

1,3,3-trimethyl-N-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-16(2)9-14-10-17(3,11-16)12-19(14)15(20)18-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIMPQLYXBLNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)NC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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